beta-Cryptoxanthin is a natural product found in Planktothrix rubescens, Planktothrix agardhii, and other organisms with data available.
A mono-hydroxylated xanthophyll that is a provitamin A precursor.
See also: Corn (part of).
beta-Cryptoxanthin
CAS No.: 472-70-8
VCID: VC21338896
Molecular Formula: C40H56O
Molecular Weight: 552.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Beta-cryptoxanthin is a naturally occurring carotenoid pigment found in various fruits and vegetables, such as squash, peppers, tangerines, oranges, peaches, and papaya . It serves as a precursor to vitamin A and exhibits significant antioxidant properties . This compound has been studied extensively for its potential health benefits, including its role in cancer prevention, liver disease management, and bone health promotion. Retinoic Acid Receptor (RAR) Pathway ActivationBeta-cryptoxanthin acts as a potent RAR agonist, outperforming other carotenoids in activating RAR-mediated transcription. This pathway is significant in lung cancer prevention, as beta-cryptoxanthin can inhibit lung cancer cell growth and modulate immune responses through RAR activation . NF-κB Pathway SuppressionBeta-cryptoxanthin suppresses NF-κB activity, which is involved in inflammation and cancer progression. This suppression can lead to reduced inflammation and potentially inhibit cancer cell proliferation . Bone Health PromotionBeta-cryptoxanthin stimulates osteoblast differentiation by enhancing TGF-β1-induced Smad signaling, promoting bone formation and mineralization. It also increases the expression of Runx2, a key transcription factor in osteoblast differentiation . Liver Disease PreventionBeta-cryptoxanthin protects against hepatic steatosis by modulating SIRT1 activity, which inhibits hepatic lipid accumulation and inflammation. This effect is independent of beta-carotene oxygenase 2 (BCO2) . Dietary Sources and BioavailabilityBeta-cryptoxanthin-rich foods are considered better sources of vitamin A than previously thought, due to their high bioavailability compared to other carotenoids like alpha- and beta-carotene . Common dietary sources include:
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CAS No. | 472-70-8 | ||||||||||||
Product Name | beta-Cryptoxanthin | ||||||||||||
Molecular Formula | C40H56O | ||||||||||||
Molecular Weight | 552.9 g/mol | ||||||||||||
IUPAC Name | (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | ||||||||||||
Standard InChI | InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 | ||||||||||||
Standard InChIKey | DMASLKHVQRHNES-FKKUPVFPSA-N | ||||||||||||
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C | ||||||||||||
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | ||||||||||||
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | ||||||||||||
Melting Point | 172 - 173 °C | ||||||||||||
Physical Description | Solid | ||||||||||||
Synonyms | Beta Cryptoxanthin Beta-Cryptoxanthin |
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PubChem Compound | 5281235 | ||||||||||||
Last Modified | Aug 15 2023 |
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